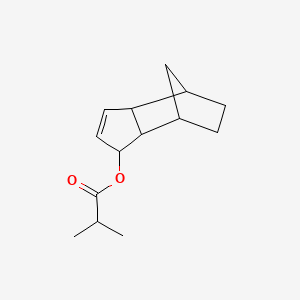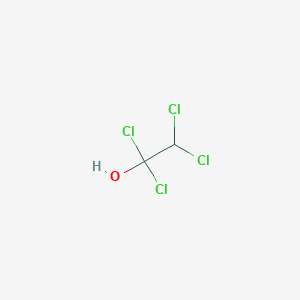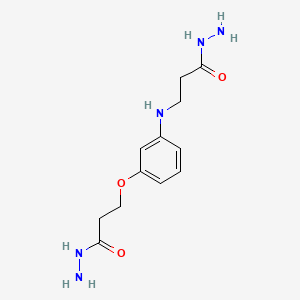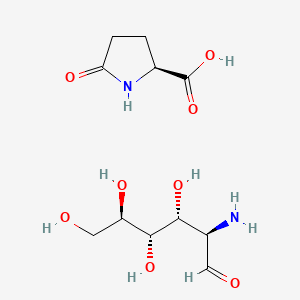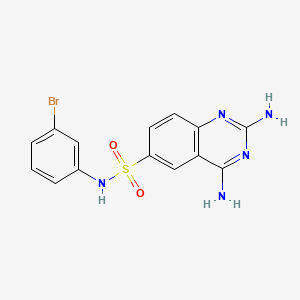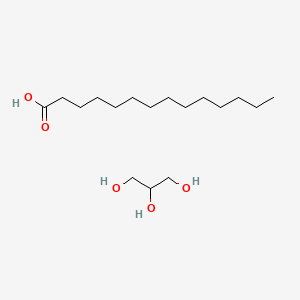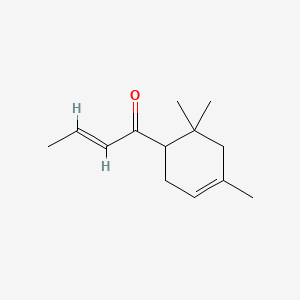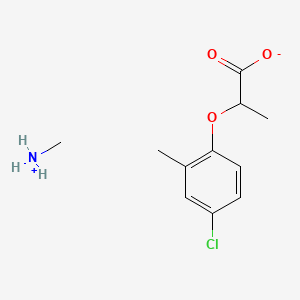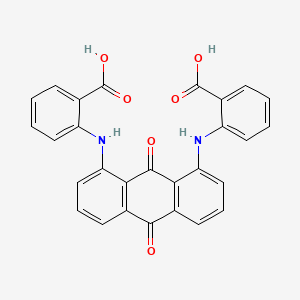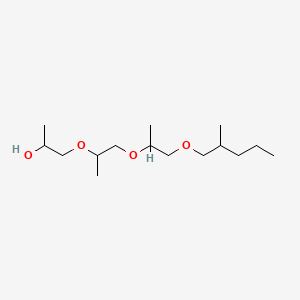
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is a complex organic compound It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a 3-methyl-2-thienyl carbonyl group The cyclohexyl ester moiety further adds to its structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.
Introduction of the 3-Methyl-2-Thienyl Carbonyl Group: This step involves the acylation of the chlorinated benzoic acid derivative with 3-methyl-2-thiophene carboxylic acid chloride under Friedel-Crafts acylation conditions.
Esterification: The final step is the esterification of the resulting compound with cyclohexanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 3-methylbenzoic acid share structural similarities.
Thienyl carbonyl compounds: Compounds such as 3-methyl-2-thiophene carboxylic acid and its derivatives.
Uniqueness
The unique combination of the benzoic acid core, chlorine substitution, 3-methyl-2-thienyl carbonyl group, and cyclohexyl ester moiety distinguishes this compound from others. Its specific structural features contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
135813-09-1 |
|---|---|
Molekularformel |
C19H20ClNO3S |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
cyclohexyl 2-chloro-5-[(3-methylthiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20ClNO3S/c1-12-9-10-25-17(12)18(22)21-13-7-8-16(20)15(11-13)19(23)24-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZMHRLZHGJBUCKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



